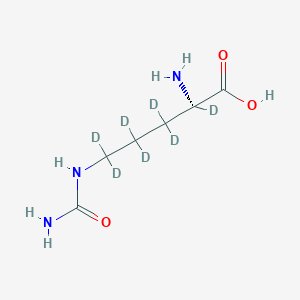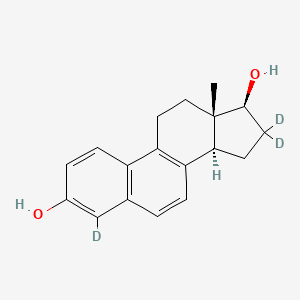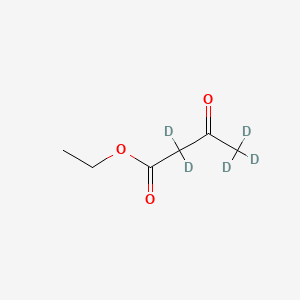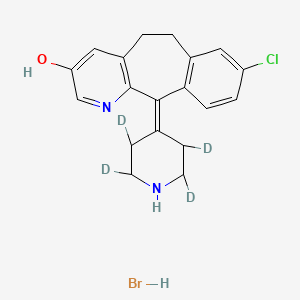
3-Hydroxy desloratadine-d4 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy desloratadine-d4 (hydrobromide) is a deuterium-labeled derivative of 3-Hydroxy desloratadine hydrobromide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and quantification during drug development processes .
Preparation Methods
The synthesis of 3-Hydroxy desloratadine-d4 (hydrobromide) involves the deuteration of 3-Hydroxy desloratadine hydrobromide. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions, often involving deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3-Hydroxy desloratadine-d4 (hydrobromide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy desloratadine-d4 (hydrobromide) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling allows for precise tracking of the compound in biological systems.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites of drugs.
Quantitative Analysis: The compound serves as an internal standard in mass spectrometry for the quantification of drug concentrations in biological samples.
Biological Studies: It is used in various in vitro and in vivo studies to understand the biological effects and mechanisms of action of drugs
Mechanism of Action
The mechanism of action of 3-Hydroxy desloratadine-d4 (hydrobromide) is similar to that of desloratadine, its parent compound. Desloratadine is a second-generation tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors. By blocking these receptors, desloratadine prevents the action of histamine, a substance in the body that causes allergic symptoms. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for more accurate pharmacokinetic studies .
Comparison with Similar Compounds
3-Hydroxy desloratadine-d4 (hydrobromide) can be compared with other deuterium-labeled compounds, such as:
3-Hydroxy desloratadine-d6: Another deuterium-labeled derivative with six deuterium atoms.
3-Hydroxy desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound without the hydroxy group.
The uniqueness of 3-Hydroxy desloratadine-d4 (hydrobromide) lies in its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by offering more precise tracking and quantification .
Properties
Molecular Formula |
C19H20BrClN2O |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrobromide |
InChI |
InChI=1S/C19H19ClN2O.BrH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H/i5D,6D,7D,8D; |
InChI Key |
CQCINLJKUSUCBI-VBMPRCAQSA-N |
Isomeric SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


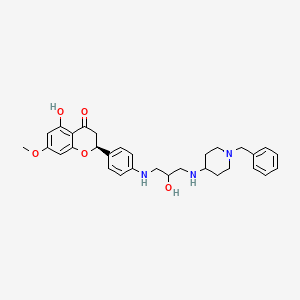
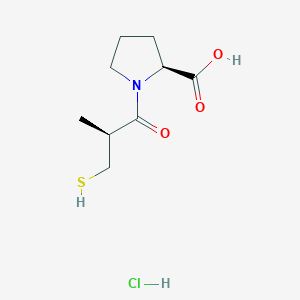
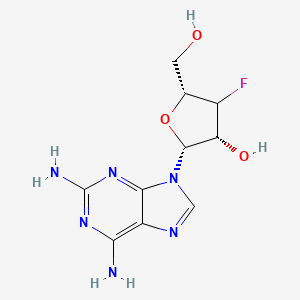
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
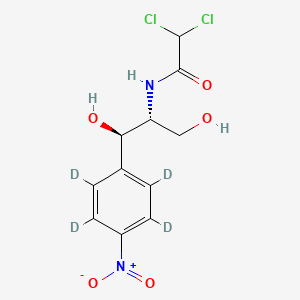

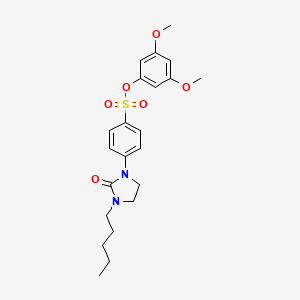

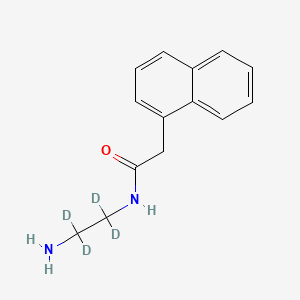
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
